(r)-2-(Pyrrolidin-2-yl)propan-2-ol

Description

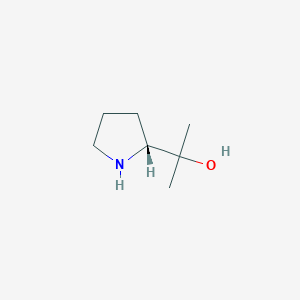

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXWGNIMIRRWRB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Pyrrolidin 2 Yl Propan 2 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure compounds like (R)-2-(pyrrolidin-2-yl)propan-2-ol. These methods introduce the desired chirality during the reaction sequence, avoiding the need for resolving a racemic mixture.

Enantioselective Reductions of Prochiral Precursors

A prominent method for synthesizing chiral alcohols is the enantioselective reduction of prochiral ketones. In the context of this compound, this would involve the reduction of a suitable ketoxime ether precursor. For instance, the borane-mediated enantioselective reduction of O-benzyl ketoximes using a catalyst derived from (S)-diphenylvalinol has shown high enantioselectivity (up to 99% ee) for producing chiral amines. nih.gov This approach could be adapted for the synthesis of the target compound by using an appropriate prochiral pyrrolidine-based ketoxime.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orggoogle.com The synthesis of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol has been achieved and its N-propionylated derivative has been utilized as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org The stereoselectivity of these reactions can be influenced by various factors, including temperature, solvent, and the use of chelating agents like Cp2ZrCl2 and SnCl2. rsc.org

Similarly, (S)-proline-based chiral auxiliaries, such as (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol and (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine, have been used in the diastereoselective alkylation of their propanoylamide enolates. researchgate.net These auxiliaries can induce opposite stereoselectivity, leading to either the (R)- or (S)-configuration at the newly formed stereocenter. researchgate.net

| Auxiliary | Alkylating Agent | Diastereomeric Ratio (dr) | Reference |

| N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzaldehyde | Varies with conditions | rsc.org |

| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol propanoylamide | Benzyl (B1604629) bromide | Moderate to excellent | researchgate.net |

| (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine propanoylamide | Benzyl bromide | 99:1 (with Cp2ZrCl2) | researchgate.net |

Chemoenzymatic Synthesis via Kinetic Resolution

Chemoenzymatic synthesis combines the selectivity of enzymes with traditional chemical reactions. Kinetic resolution is a key chemoenzymatic technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. redalyc.orgmdpi.com

Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL), and engineered acyltransferases from Mycobacterium smegmatis (MsAcT) have been successfully used for the kinetic resolution of racemic alcohols through enantioselective transesterification. mdpi.comresearchgate.net For example, the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols using these enzymes with vinyl acetate (B1210297) as an acyl donor yielded enantiomerically enriched (S)-alcohols and (R)-acetates with high optical purity (>99% ee). mdpi.com A similar strategy could be employed for the resolution of racemic 2-(pyrrolidin-2-yl)propan-2-ol.

Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org This has been applied to the synthesis of (2S)-2-arylpropanols using alcohol dehydrogenases. rsc.org

Intramolecular Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are powerful methods for constructing this heterocyclic core. nih.gov These reactions involve the formation of a bond between two atoms within the same molecule to create the cyclic structure.

One approach involves the electrophilic intramolecular cyclization of unsaturated carboxylic acid amides. nuph.edu.ua Another strategy is the intramolecular amination of remote unactivated C(sp3)-H bonds, which can be catalyzed by copper and provides good yields of pyrrolidines. organic-chemistry.org Additionally, a Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids can also yield 2-substituted pyrrolidines. organic-chemistry.org A photo-promoted ring contraction of pyridines with silylborane has also been developed to produce pyrrolidine derivatives. nih.gov

Diastereoselective Alkylation and Addition Reactions

Diastereoselective reactions are crucial for creating new stereocenters with a defined relative configuration. The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines is a highly diastereoselective method for forming 2-substituted pyrrolidines. rsc.orgnih.govrsc.org This method is versatile and can be used to prepare both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.orgnih.govrsc.org

Furthermore, the diastereoselective alkylation of enolates derived from chiral auxiliaries, as mentioned previously, is a well-established strategy. researchgate.netmiun.se For example, the alkylation of propanoylamides of (S)-proline-based auxiliaries with benzyl bromide and n-butyl iodide has demonstrated moderate to excellent diastereoselectivities. researchgate.net

Catalytic Hydrogenation for Chiral Pyrrolidine Generation

Catalytic hydrogenation is a widely used method for the reduction of various functional groups and for the synthesis of chiral compounds. nih.govnih.govajchem-b.com Asymmetric hydrogenation, in particular, allows for the direct creation of chiral centers with high enantioselectivity. ajchem-b.comwikipedia.org

The enantioselective hydrogenation of cyclic enamines catalyzed by iridium complexes is an efficient route to optically active cyclic tertiary amines. organic-chemistry.org Rhodium complexes with chiral phosphorus ligands are also effective for the hydrogenation of prochiral unsaturated compounds like alkenes and imines. ajchem-b.com For the synthesis of pyrrolidines, catalytic hydrogenation of pyrrole (B145914) precursors is a viable strategy. wikipedia.org For instance, N-Boc protected pyrroles can be converted to pyrrolidines via asymmetric hydrogenation. wikipedia.org Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of various pyrrolidine precursors. nih.govmdpi.com

The choice of catalyst and reaction conditions is critical for achieving the desired stereochemistry and avoiding side reactions. For example, in the synthesis of some chiral pyrrolidine inhibitors, strong reducing conditions during catalytic hydrogenation led to undesired side reactions like dechlorination or reduction of other functional groups. nih.gov

| Catalyst System | Substrate Type | Product | Reference |

| Ir/(S)-SEGPHOS | 2-alkyl quinolines | Chiral quinolines | ajchem-b.com |

| (R,R)-Et-DuPhos-Rh | Methyl (Z)-α-acetamidocinnamate | Chiral amino acid precursor | ajchem-b.com |

| Pd/C | Pyrrolidine precursors | Substituted pyrrolidines | nih.govmdpi.com |

| Pd(OH)2/C | Hydroxylamine precursor | Pyrrolidine | nih.gov |

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

A primary consideration in enantioselective synthesis is the selection of a suitable chiral catalyst or auxiliary. The structure of the chiral ligand in a metal-catalyzed reaction, or the catalyst itself in organocatalysis, directly influences the stereochemical environment of the reaction, thereby determining the enantioselectivity. For instance, in the synthesis of chiral propargylic amines involving pyrrolidine, the choice of a specific Pyrinap ligand, (R,Ra)-L2, was found to be crucial for achieving high enantiomeric excess. nih.gov

Temperature is another critical parameter that can be fine-tuned to enhance enantioselectivity. Often, conducting reactions at lower temperatures leads to a higher enantiomeric excess, as it can accentuate the energy difference between the diastereomeric transition states. In the A³-coupling reaction for synthesizing chiral amines, reducing the reaction temperature from room temperature to 0 °C resulted in an improvement in the enantiomeric excess from 85% to 90%. nih.gov Similarly, in an enantioselective Peterson reaction, lowering the temperature from -78 °C to -100 °C increased the enantiomeric excess of the product from 73% to 85%. acs.org

The nature of the solvent can also have a profound effect on both the yield and the enantioselectivity of a reaction. The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of the transition state. In copper-catalyzed asymmetric conjugate additions, for example, a switch in solvent from tert-butyl methyl ether to dichloromethane (B109758) was shown to be beneficial. rug.nl

Furthermore, the stoichiometry of the reactants and the catalyst loading can be optimized to improve the yield and, in some cases, the enantioselectivity. It has been demonstrated that increasing the equivalents of certain reactants can drive the reaction to higher completion. nih.gov In some catalytic systems, a higher catalyst loading can lead to better results, although this needs to be balanced with cost and purification considerations. nih.gov The optimization process often involves a systematic screening of these variables, sometimes employing Design of Experiments (DoE) methodologies to efficiently map the reaction landscape and identify the optimal conditions. acs.org

Detailed research findings from studies on analogous synthetic transformations provide valuable insights into the optimization strategies applicable to the synthesis of this compound. The following data tables, derived from research on related chiral molecules, illustrate the impact of varying reaction conditions on enantiomeric excess and yield.

Table 1: Effect of Ligand and Temperature on Enantioselective A³-Coupling

This table illustrates the optimization of the enantioselective A³-coupling of propargyl alcohol, benzaldehyde, and pyrrolidine.

| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (R,Sa)-L2 | r.t. | 81 | 82 |

| 2 | (R,Ra)-L2 | r.t. | 84 | 85 |

| 3 | (R,Ra)-L2 | 0 | 82 | 90 |

| 4 | (R,Ra)-L2 | 0 | 91 | 90 |

| Data sourced from a study on Pyrinap ligands for enantioselective syntheses of amines. nih.gov |

Table 2: Optimization of Copper-Catalyzed Asymmetric Conjugate Addition

This table shows the optimization of the copper-catalyzed asymmetric conjugate addition of EtMgBr to a cyclic enone.

| Entry | Cu(I) Source (5 mol%) | Ligand (mol%) | Temperature (°C) | Solvent | ee (%) |

| 1 | CuBr·Me₂S | (R,SFc)-L2 (6) | -78 | t-BuOMe | nd |

| 2 | CuBr·Me₂S | (R,SFc)-L2 (6) | -78 | CH₂Cl₂ | 84 |

| 3 | CuI | (R)-L3 (6) | -40 | CH₂Cl₂ | 69 |

| 4 | CuI | (R)-L4 (6) | -40 | CH₂Cl₂ | 81 |

| 5 | CuI | (R)-L4 (7.5) | -40 | CH₂Cl₂ | 88 |

| Data from a study on novel asymmetric copper-catalyzed transformations. rug.nl |

Table 3: Influence of Temperature and Reagent Stoichiometry in an Enantioselective Peterson Reaction

This table demonstrates the effect of temperature and the equivalents of the chiral reagent on the synthesis of a chiral olefin.

| Entry | Equivalents of Reagent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1.5 | -100 | - | 92 | 52 |

| 2 | 3 | -78 | - | 98 | 73 |

| 3 | 3 | -100 | 0.5 | 95 | 85 |

| Data from a study on external chiral ligand-mediated enantioselective Peterson reactions. acs.org |

These examples underscore the multifaceted nature of reaction optimization in asymmetric synthesis. A systematic approach to evaluating and adjusting reaction conditions is paramount to achieving high yield and a high degree of enantiomeric purity for chiral molecules like this compound.

Sophisticated Characterization and Stereochemical Analysis of R 2 Pyrrolidin 2 Yl Propan 2 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure and identifying the functional groups present in (R)-2-(pyrrolidin-2-yl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map the carbon and proton framework.

In ¹H NMR, the protons of the pyrrolidine (B122466) ring typically appear as multiplets in the δ 2.5–3.5 ppm range. The methyl protons of the propan-2-ol group would be expected to show distinct signals. Due to the chiral center, the methyl groups can be diastereotopic and thus exhibit separate resonances. The hydroxyl and amine protons will also produce characteristic signals, though their chemical shifts can be concentration and solvent dependent.

¹³C NMR provides information on the carbon skeleton. The carbon atoms of the pyrrolidine ring and the propan-2-ol moiety will have characteristic chemical shifts. For instance, the quaternary carbon attached to the hydroxyl group would appear at a significantly different chemical shift compared to the other carbons.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for resolving complex, overlapping signals and definitively assigning proton and carbon signals. COSY spectra reveal proton-proton coupling, helping to trace the connectivity of protons within the pyrrolidine ring and the propan-2-ol side chain. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous C-H assignments.

Chiral NMR spectroscopy can be employed to determine enantiomeric purity. This is often achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For example, the use of a chiral solvating agent like (S)-diphenyl(pyrrolidin-2-yl)methanol has been shown to induce separate signals for the enantiomers of chiral carboxylic acids in ¹H NMR spectra, and a similar principle can be applied to amino alcohols. acs.org The interaction between the chiral analyte and the CSA creates diastereomeric complexes that have different NMR spectral properties, allowing for the quantification of each enantiomer.

A study on N-propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol utilized ¹H NMR to monitor the stereoselectivity of aldol (B89426) reactions. psu.edursc.org This highlights the utility of NMR in analyzing the stereochemical outcome of reactions involving this chiral auxiliary.

Table 1: Predicted and Reported NMR Data for this compound and Related Structures

| Nucleus | Predicted Chemical Shift (ppm) | Reported Chemical Shift (ppm) for Related Structures |

|---|---|---|

| ¹H (Pyrrolidine CH₂) | ~1.4 - 2.2 | 1.86-2.12 (m, 3H), 2.32-2.44 (m, 2H), 2.50-2.55 (m, 1H) rsc.org |

| ¹H (Pyrrolidine CH) | ~3.0 - 3.5 | 3.28 (s, 5H) rsc.org |

| ¹H (Propan-2-ol CH₃) | ~1.1 - 1.3 | 1.07 (d, J = 7.8 Hz, 6H) rsc.org |

| ¹H (OH) | Variable | 5.08 (s, 1H) rsc.org |

| ¹³C (Pyrrolidine CH₂) | ~25 - 55 | 24.9, 37.7, 38.0 rsc.org |

| ¹³C (Pyrrolidine CH) | ~50 - 65 | 53.4 rsc.org |

| ¹³C (Propan-2-ol C) | ~70 - 75 | Not explicitly found for the target compound |

Note: The reported data is for structurally similar compounds and may not be an exact match for this compound. The actual spectra can be influenced by solvent, concentration, and temperature.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols and N-H stretching in secondary amines. docbrown.info The broadening of this peak is due to intermolecular hydrogen bonding. Other key absorptions include C-H stretching vibrations from the alkyl groups (pyrrolidine ring and methyl groups) typically observed around 2960-2850 cm⁻¹. The C-N stretching vibration of the pyrrolidine ring is expected to appear in the 1250-1020 cm⁻¹ region. The C-O stretching of the tertiary alcohol would likely be observed around 1150 cm⁻¹.

The region from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region. chemguide.co.uk This area contains a complex pattern of absorptions that are unique to the specific molecule, arising from various bending and stretching vibrations. chemguide.co.uk By comparing the fingerprint region of an experimental spectrum with that of a known standard, the identity of the compound can be confirmed with a high degree of certainty.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (broad) | 3500 - 3200 |

| N-H (Amine) | Stretching | 3500 - 3200 |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C-N (Amine) | Stretching | 1250 - 1020 |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₅NO), the expected monoisotopic mass is 129.1154 Da. uni.lu HRMS can measure this mass with high accuracy (typically to within 5 ppm), which provides strong evidence for the molecular formula.

In addition to the molecular ion peak ([M]⁺), mass spectrometry can also reveal fragmentation patterns that offer further structural information. For instance, the loss of a methyl group (CH₃) or a water molecule (H₂O) from the parent ion are plausible fragmentation pathways for this compound. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For example, a significant fragment corresponding to the loss of a propan-2-ol group could be observed.

Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for polar molecules like this compound, often producing the protonated molecule [M+H]⁺. rsc.org

Table 3: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.12265 |

| [M+Na]⁺ | 152.10459 |

| [M+K]⁺ | 168.07853 |

| [M+NH₄]⁺ | 147.14919 |

Data sourced from predicted values. uni.lu

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are indispensable for separating and quantifying the enantiomers and diastereomers of chiral compounds, thereby assessing the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. scielo.br This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus their separation. scielo.br

For the analysis of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for chiral separations. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. rsc.org The nature and concentration of the alcohol modifier can significantly affect the retention and enantioselectivity. nih.gov

In some cases, derivatization of the analyte with an achiral reagent can improve its chromatographic properties and detectability. For amino alcohols, derivatization of the amino and/or hydroxyl groups is a common strategy. nih.gov The enantiomeric excess (ee) of the sample can be accurately determined by integrating the peak areas of the two separated enantiomers.

A study on related pyrrolidine derivatives demonstrated the use of chiral HPLC for determining enantiomeric purity, highlighting the importance of this technique in asymmetric synthesis. rsc.org

Table 4: Representative Chiral HPLC Conditions for Separation of Related Chiral Amines/Alcohols

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chiracel OD-H | Isohexane/2-propanol | 0.5 - 1.0 mL/min | UV (220 nm) | rsc.org |

| Reprosil Chiral-NR | Isohexane/2-propanol | 1.0 mL/min | UV (220 nm) | rsc.org |

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to chiral HPLC, offering several advantages such as faster separations, reduced organic solvent consumption, and lower backpressure. researchgate.netafmps.be The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol, ethanol, or isopropanol. afmps.be

Similar to chiral HPLC, SFC relies on chiral stationary phases to achieve enantioseparation. Polysaccharide-based CSPs are also very common in chiral SFC. researchgate.net The composition of the mobile phase, including the type and percentage of the modifier, as well as parameters like temperature and backpressure, can be optimized to achieve the desired resolution.

For polar compounds like this compound, SFC can be particularly advantageous. A patent for the preparation of chiral pyrrolidine-2-yl-methanol derivatives describes a chiral SFC method for determining the enantiomeric excess, demonstrating its applicability in a process chemistry setting. google.com

Table 5: Example Chiral SFC Conditions for Separation of a Related Chiral Pyrrolidine Derivative

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Back Pressure | Detection | Reference |

|---|

X-ray Crystallography for Absolute Configuration and Conformation Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. nsf.govspringernature.com The process involves irradiating a single, high-quality crystal of the enantiomerically pure compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, which reveals the precise arrangement of atoms in the crystal lattice.

For a chiral molecule composed of light atoms such as carbon, nitrogen, and oxygen, determining the absolute configuration—distinguishing the (R)-enantiomer from the (S)-enantiomer—relies on a phenomenon known as anomalous scattering. ed.ac.ukacs.org Although the effect is weak for lighter elements, modern diffractometers and computational methods can accurately measure these subtle differences in diffraction intensities (known as Bijvoet differences), which allows for the correct assignment of the absolute structure. ed.ac.uk The analysis of this compound via this method would confirm the 'R' assignment at its single stereocenter.

Furthermore, the crystallographic data provides a detailed picture of the molecule's conformation in the solid state. This includes the puckering of the pyrrolidine ring and the spatial orientation of the 2-hydroxypropan-2-yl substituent relative to the ring. This conformational information is vital for understanding intermolecular interactions within the crystal packing. While specific crystallographic data for this compound is not widely published, a typical analysis would yield the parameters shown in the table below.

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Description |

|---|---|

| Empirical formula | C₇H₁₅NO |

| Formula weight | 129.20 g/mol |

| Crystal system | e.g., Monoclinic or Orthorhombic |

| Space group | A non-centrosymmetric group (e.g., P2₁) ed.ac.ukacs.org |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

| Flack parameter | A value close to zero confirms the correct absolute configuration chem-soc.si |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

While X-ray crystallography provides definitive solid-state data, chiroptical techniques are essential for confirming the stereochemical identity and integrity of a chiral compound in solution.

Optical Rotation is a fundamental property of chiral substances, where a solution of an enantiomerically pure compound rotates the plane of plane-polarized light. rutgers.edu The direction and magnitude of this rotation are characteristic of the molecule. Enantiomers rotate light by equal amounts but in opposite directions. rutgers.edu The specific rotation, [α], is a standardized measure of this property. For this compound, a measurement of its optical rotation would yield a specific, reproducible value confirming its optical activity and distinguishing it from its racemate (which has a rotation of zero) and its (S)-enantiomer (which would have a rotation of equal magnitude but opposite sign).

Table 2: Representative Optical Rotation Data.

| Parameter | Value | Conditions |

|---|---|---|

| Specific Rotation [α]D | e.g., +X.X° or -X.X° | Measured at the sodium D-line (589 nm) |

| Concentration (c) | g/100 mL | Standardized for comparability |

| Solvent | e.g., Methanol, Chloroform | The solvent can influence the magnitude and even the sign of rotation |

| Temperature | e.g., 20 °C or 25 °C | Rotation is temperature-dependent |

Circular Dichroism (CD) Spectroscopy offers a more detailed stereochemical analysis. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration and predominant solution-state conformation. windows.net

A CD spectrum consists of positive and/or negative peaks, known as Cotton effects, in regions where the molecule absorbs light. The CD spectrum for this compound would be the mirror image of the spectrum for its (S)-enantiomer. encyclopedia.pub This makes CD spectroscopy a powerful tool for confirming enantiomeric identity. Furthermore, modern approaches often combine experimental CD spectra with quantum chemical calculations to predict the spectrum for a given absolute configuration, allowing for a highly reliable assignment of stereochemistry without relying solely on empirical comparisons. researchgate.net

Table 3: Representative Circular Dichroism (CD) Spectral Data.

| Parameter | Description |

|---|---|

| Wavelength (λ) [nm] | The wavelength of a specific Cotton effect maximum or minimum |

| Molar Ellipticity [θ] or Δε | The intensity of the CD signal at a given wavelength |

| Sign of Cotton Effect | Positive (+) or negative (-) |

| Solvent | The solvent used for the measurement (e.g., Methanol) |

R 2 Pyrrolidin 2 Yl Propan 2 Ol in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

The utility of (R)-2-(Pyrrolidin-2-yl)propan-2-ol as a chiral ligand stems from its ability to form stable complexes with various transition metals, creating a well-defined chiral environment that can effectively induce enantioselectivity in a wide range of chemical transformations.

Design Principles for Ligand Scaffold Modification

The modification of the this compound scaffold is a key strategy for tuning its steric and electronic properties to optimize catalytic activity and stereoselectivity for specific reactions. A primary point of modification is the pyrrolidine (B122466) nitrogen atom.

N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine ring can be readily functionalized. For instance, N-acylation, such as N-propionylation, has been employed to create chiral auxiliaries for stereoselective aldol (B89426) reactions. ajchem-b.com The nature of the N-substituent has been shown to be crucial in controlling the enantioselectivity of reactions like the addition of diethylzinc (B1219324) to aldehydes. diva-portal.org This allows for the fine-tuning of the ligand's steric bulk and electronic character to suit the demands of a particular catalytic system.

Incorporation into Pincer Ligands: The pyrrolidine scaffold can be incorporated into more complex ligand architectures, such as PNN pincer ligands. Lutidine-based PNN pincer ligands featuring chiral pyrrolidine substituents have been synthesized and complexed with ruthenium. rug.nl These modifications aim to create a more rigid and defined coordination sphere around the metal center, which is a critical factor for achieving high levels of asymmetric induction.

Conversion to Phosphine Ligands: The amino alcohol functionality can serve as a starting point for the synthesis of more elaborate ligands, such as P,N ligands. These ligands, which combine a "hard" nitrogen donor with a "soft" phosphorus donor, are highly effective in a variety of asymmetric catalytic reactions. nih.gov For example, pyrrolidine-oxazoline ligands, which can be prepared from proline derivatives, have been successfully applied in asymmetric transfer hydrogenation. acs.org

Coordination Chemistry of this compound Complexes

The coordination chemistry of this compound and its derivatives is central to their function as chiral ligands. The nitrogen and oxygen atoms can act as donors, forming chelate rings with a metal center.

Bidentate N,O-Chelation: The ligand typically coordinates to metal centers in a bidentate fashion through the pyrrolidine nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This coordination mode is observed in various metal complexes.

Copper(II) Complexes: Studies on related amino alcohol ligands have shown the formation of dimeric copper(II) complexes. For example, 2-(1H-pyrrol-1-yl)ethanol, a related amino alcohol, forms a dimeric Cu(II) complex where the ligands are bound in a κ²-bonding mode, and the dimer is held together by bridging oxygen atoms. acs.org In other instances, pyrrolidine has been shown to coordinate to copper(II) quinaldinate complexes, resulting in trans-[Cu(quin)₂(pyro)₂] structures. thieme-connect.com

Ruthenium(II) Complexes: When incorporated into more complex structures like PNN pincer ligands, the pyrrolidine moiety coordinates to ruthenium. These complexes can exist as different geometric isomers, such as cis,cis,cis and trans,trans,trans geometries for Ru(II) complexes with two chelating P,N ligands. rug.nlresearchgate.net The specific geometry adopted can influence the catalytic activity and selectivity of the resulting complex. The coordination sphere around the metal is often octahedral in these hexacoordinated complexes. researchgate.net

Applications in Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and ligands derived from the chiral pool are frequently employed. ajchem-b.com While direct applications of the parent this compound in highly enantioselective hydrogenation are not extensively documented, related chiral pyrrolidine-based ligands have been explored with various transition metals.

Ruthenium, rhodium, and iridium complexes are prominent catalysts for the asymmetric hydrogenation of ketones, imines, and olefins. ajchem-b.comrsc.orgacs.org The success of these reactions heavily relies on the design of the chiral ligand.

Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium complexes containing chiral diamine or P,N ligands are effective for the transfer hydrogenation of ketones. acs.orgajchem-b.com For example, pyrrolidine-oxazoline ligands have been used in Ru-catalyzed asymmetric transfer hydrogenation. acs.org However, studies using simpler chiral pyrrolidine ligands in Ru(II)-catalyzed amination of alcohols via borrowing hydrogen methodology did not result in significant asymmetric induction. nih.gov

Rhodium-Catalyzed Hydrogenation: Rhodium complexes are workhorses in the asymmetric hydrogenation of alkenes, particularly for the synthesis of chiral amino acids. rsc.orgokayama-u.ac.jp Monodentate phosphoramidite (B1245037) ligands derived from pyrrolidine have been developed for Rh-catalyzed hydrogenations. rug.nl

Iridium-Catalyzed Hydrogenation: Iridium complexes with P,N ligands are highly effective for the hydrogenation of a broad range of substrates, including challenging unfunctionalized olefins. acs.org Chiral P,N,O ligands have been studied in the Ir-catalyzed asymmetric hydrogenation of simple ketones, showing excellent enantioselectivities. nih.gov While these examples showcase the potential of the pyrrolidine motif, a highly efficient system for asymmetric hydrogenation using the specific this compound ligand remains an area for further development.

Facilitation of Asymmetric Organozinc Additions to Prochiral Substrates

One of the most successful applications of this compound and its derivatives is in catalyzing the enantioselective addition of organozinc reagents, particularly diethylzinc, to prochiral aldehydes. diva-portal.orgresearchgate.netchemrxiv.org This reaction provides a reliable method for the synthesis of valuable chiral secondary alcohols.

The amino alcohol acts as a chiral ligand for the zinc metal, forming a chiral catalyst in situ. This catalyst then directs the addition of the ethyl group from diethylzinc to one of the two enantiotopic faces of the aldehyde's carbonyl group. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. Derivatives of this compound have been shown to provide high yields and excellent enantiomeric excesses in these transformations. diva-portal.orgresearchgate.net

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by Pyrrolidine-Derived Amino Alcohols

| Aldehyde (Substrate) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | (S)-1-Alkyl-2-(arylamino)methylpyrrolidine derivative | - | High | - | uniovi.es |

| Benzaldehyde | Camphor-derived β-amino alcohol | High | up to 94% | - | researchgate.net |

| Aromatic and Aliphatic Aldehydes | (R)-1-phenylethylamine-derived 1,4-amino alcohol | Good to High | Good to High | S | researchgate.net |

| Aromatic Aldehydes | Diphenyl(1-methyl-pyrrolidin-2-yl)methanol (DPMPM) | - | Extremely High | S or R | diva-portal.org |

Utilization in Asymmetric Intramolecular C–H Amination through Nitrene Insertion

The direct functionalization of C–H bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. acs.org Intramolecular C–H amination through the catalytic decomposition of an azide (B81097) or other nitrene precursor allows for the direct formation of N-heterocycles, such as pyrrolidines. dovepress.com Transition metals, particularly iron and rhodium, are known to catalyze these nitrene insertion reactions. dovepress.comnih.gov

The development of chiral catalysts for this transformation enables the synthesis of enantiomerically enriched pyrrolidines, which are privileged structures in many pharmaceuticals and natural products. rug.nl While the concept is powerful, the successful application often relies on sophisticated and carefully designed chiral ligands to control the reactivity and selectivity of the highly reactive nitrene intermediate.

Iron-Catalyzed C–H Amination: Iron complexes featuring dipyrrinato or phthalocyanine (B1677752) ligands have been successfully employed in the synthesis of pyrrolidines via intramolecular C(sp³)–H amination. dovepress.comnih.gov These systems demonstrate that inexpensive and non-toxic metals can be used for this challenging transformation. The development of asymmetric variants often involves tuning the ligand environment to create a chiral pocket that directs the C–H insertion. acs.orgnih.gov

Rhodium-Catalyzed C–H Amination: Dirhodium tetracarboxylate complexes are particularly effective at catalyzing nitrene transfer reactions into C–H bonds. acs.org

Although the synthesis of chiral pyrrolidines via catalytic C–H amination is an active area of research, specific examples utilizing this compound as the controlling chiral ligand for asymmetric induction in nitrene insertion reactions are not prominently featured in the literature. This highlights a potential area for future investigation, leveraging the simple and readily available chiral scaffold of this compound for this advanced synthetic methodology.

As an Organocatalyst in Enantioselective Transformations

In addition to its role as a ligand in metal catalysis, this compound and its derivatives are effective organocatalysts. This mode of catalysis avoids the use of metals and often relies on the formation of transient covalent intermediates, such as enamines or iminium ions, from the secondary amine of the pyrrolidine ring.

The chiral environment provided by the catalyst directs the subsequent reaction with an electrophile, leading to the formation of an enantioenriched product. This strategy has been successfully applied to a variety of fundamental C-C bond-forming reactions.

Asymmetric Aldol Reactions: The N-propionylated derivative of the enantiomeric (S)-2-(pyrrolidin-2-yl)propan-2-ol has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde. ajchem-b.com The stereoselectivity of the reaction was found to be dependent on various factors, including the solvent and the nature of chelating agents used. For example, the use of Cp₂ZrCl₂ favored the formation of the anti-aldol product, while SnCl₂ promoted the formation of the syn-product. ajchem-b.com This demonstrates the tunability of the system for achieving specific diastereomeric outcomes.

Asymmetric Michael Additions: Chiral pyrrolidine-based organocatalysts are widely used to catalyze the asymmetric conjugate addition (Michael addition) of aldehydes and ketones to nitroolefins and other Michael acceptors. thieme-connect.comrsc.orgokayama-u.ac.jprsc.org These reactions often proceed via an enamine intermediate formed between the pyrrolidine catalyst and the carbonyl donor. While many of these studies use derivatives of prolinol, the underlying principle of using a chiral pyrrolidine to create a sterically demanding environment is directly applicable to catalysts derived from this compound. okayama-u.ac.jp

Table 2: Stereoselective Aldol Reaction using N-Propionyl-(S)-2-(pyrrolidin-2-yl)propan-2-ol as a Chiral Auxiliary

| Substrates | Additive | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Benzaldehyde and Propionaldehyde equivalent | Cp₂ZrCl₂ | - | Induced higher anti-selectivity | ajchem-b.com |

| Benzaldehyde and Propionaldehyde equivalent | SnCl₂ | - | Induced higher syn-selectivity | ajchem-b.com |

| Benzaldehyde and Propionaldehyde equivalent | (i-PrO)₃TiCl | - | Exhibited syn-selectivity | ajchem-b.com |

| Benzaldehyde and Propionaldehyde equivalent | Cp₂TiCl₂ | - | Exhibited anti-selectivity | ajchem-b.com |

Enamine Catalysis for Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex chiral molecules. nih.govwikipedia.org Organocatalysis, utilizing small organic molecules like proline and its derivatives, has emerged as a key strategy for achieving high enantioselectivity in these reactions. nih.govnih.gov The mechanism often proceeds through an enamine intermediate, formed by the reaction of a ketone with the secondary amine of the catalyst. libretexts.orgnih.gov

This compound and similar proline-derived catalysts facilitate the asymmetric aldol reaction by forming a chiral enamine with a donor ketone. This enamine then attacks the aldehyde acceptor, with the stereochemical outcome being directed by the chiral scaffold of the catalyst. libretexts.org The transition state geometry, often described by the Zimmerman-Traxler model, is crucial in determining the facial selectivity of the attack on the aldehyde. alfa-chemistry.com Research has shown that modifications to the proline backbone, such as the introduction of the 2-hydroxypropyl group, can significantly impact the catalyst's performance. libretexts.org

For instance, in the proline-catalyzed aldol reaction between acetone (B3395972) and various aldehydes, the catalyst loading and solvent can influence the yield and enantiomeric excess (ee) of the resulting β-hydroxy ketone. While proline itself can catalyze these reactions with good selectivity, the development of derivatives like this compound aims to enhance these parameters. nih.govmdpi.com

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | L-Proline | DMF | 68 | 76 | nih.gov |

| Benzaldehyde | Acetone | L-Proline | Neat | 62 | 99 | nih.gov |

| Cyclohexanecarboxaldehyde | Cyclohexanone (B45756) | (S)-Proline | DMSO | 95 | 96 | nih.gov |

Development and Application in Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a conjugate addition reaction, is another fundamental method for stereoselective carbon-carbon bond formation. sciencevision.orgrsc.org Organocatalysts, particularly those based on chiral amines, have been extensively developed for this transformation. sciencevision.orgsioc-journal.cn Similar to the aldol reaction, the mechanism often involves the formation of a chiral enamine intermediate from a ketone or aldehyde donor and the catalyst. mdpi.com This enamine then adds to an α,β-unsaturated acceptor, such as a nitroalkene or an enone. sciencevision.orgmdpi.com

The development of catalysts derived from this compound and related structures has been a focus in advancing asymmetric Michael additions. These catalysts provide a chiral environment that effectively shields one face of the enamine, leading to high diastereo- and enantioselectivity in the product. researchgate.net For example, pyrrolidine-based catalysts have been successfully employed in the Michael addition of ketones to chalcones and nitroolefins, affording the corresponding adducts in excellent yields and with high stereocontrol. researchgate.net The efficiency of these catalysts is often influenced by the specific structure of the catalyst, the nature of the substrates, and the reaction conditions. sioc-journal.cn

Table 2: Asymmetric Michael Addition Reactions Catalyzed by Pyrrolidine Derivatives

| Donor | Acceptor | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

| Cyclohexanone | β-Nitrostyrene | (S)-N-(Pyrrolidin-2-ylmethyl)pyridin-2-amine | Toluene | 98 | 99:1 | >99 | researchgate.net |

| Isobutyraldehyde | β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 95 | - | 99 | mdpi.com |

| Acetone | Benzalmalonate | Chiral diamine | - | - | - | high | libretexts.org |

Influence of Chiral Environment on Catalytic Efficiency and Stereoselectivity

The stereochemical outcome of reactions catalyzed by this compound and its analogs is profoundly influenced by the chiral environment created by the catalyst. nih.govsioc-journal.cn This environment dictates the orientation of the substrates in the transition state, thereby controlling the enantioselectivity and diastereoselectivity of the reaction. researchgate.netnih.gov

The rigidity of the pyrrolidine ring restricts the conformational freedom of the catalyst-substrate intermediate, which is a key factor in achieving high stereocontrol. wikipedia.org The substituent at the 2-position of the pyrrolidine ring, in this case, the 2-hydroxypropyl group, plays a crucial role in defining the chiral pocket of the catalyst. This group can participate in hydrogen bonding or exert steric hindrance, further directing the approach of the electrophile. rsc.org

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Reaction Mechanisms

The catalytic activity of (r)-2-(pyrrolidin-2-yl)propan-2-ol and its derivatives in asymmetric synthesis has been the subject of detailed mechanistic studies. A significant focus has been on understanding their role in the Michael addition, a key carbon-carbon bond-forming reaction.

Research indicates that for pyrrolidine-based organocatalysts, the catalytic cycle in the Michael addition of aldehydes to nitroolefins typically proceeds via an enamine intermediate. nottingham.ac.uk The pyrrolidine (B122466) component of the catalyst first reacts with the aldehyde, forming a nucleophilic enamine. This enamine then attacks the electrophilic nitroolefin, creating a new carbon-carbon bond. Finally, the resulting iminium ion is hydrolyzed, which regenerates the catalyst and produces the chiral product. nottingham.ac.uk

The function of the hydroxyl group in this compound has been a key area of investigation. It is thought to participate in the reaction through hydrogen bonding, which can affect the conformation of the transition state and improve both the reactivity and stereoselectivity of the reaction. For instance, in the addition of ketones to nitroolefins, the hydroxyl group can form a hydrogen bond with the nitro group of the electrophile. This interaction activates the electrophile and orients it for the enamine's nucleophilic attack. In gold-catalyzed hydroamination of propargylic alcohols, the hydroxyl substituent is also believed to facilitate the addition reaction and determine its regioselectivity. ucl.ac.uk

Transition State Analysis and Origin of Enantioselectivity

The high level of enantioselectivity achieved with this compound as a catalyst can be explained by analyzing the transition states of the stereodetermining step. The Houk-List model is a widely accepted model for the Michael addition of aldehydes to nitroalkenes catalyzed by diarylprolinol silyl (B83357) ether catalysts. nottingham.ac.uk This model proposes a chair-like transition state where substituents are arranged to minimize steric hindrance.

In catalysis by this compound and its analogs, the pyrrolidine ring adopts a specific conformation. This conformation, along with the bulky substituent at the C2 position, effectively shields one face of the enamine intermediate. nottingham.ac.uk This steric hindrance directs the incoming electrophile to the less hindered face, leading to the preferential formation of one enantiomer.

The catalyst's hydroxyl group is critical in stabilizing the preferred transition state through hydrogen bonding. In the addition of aldehydes to nitroolefins, the syn-enamine attacks the si-face of the nitroolefin, resulting in the (R,R)-product. A hydrogen bond between the catalyst's hydroxyl group and an oxygen atom of the nitro group stabilizes the transition state. nottingham.ac.uk This interaction locks the transition state's conformation, increasing enantioselectivity. The alternative transition state, which would lead to the (S,S)-product, is destabilized by unfavorable steric interactions. nottingham.ac.uk

Computational Chemistry Approaches

Computational chemistry is a vital tool for understanding the mechanisms and stereoselectivity of reactions catalyzed by this compound and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are widely used to model the reaction pathways and transition states of reactions catalyzed by pyrrolidine-based organocatalysts. These studies provide insights into the electronic structure of the catalyst and intermediates, as well as the reaction's energetics.

DFT calculations have been used to investigate the mechanism of the Michael addition of acetaldehyde (B116499) to β-nitrostyrene catalyzed by a prolinol-derived organocatalyst. These calculations supported the proposed enamine mechanism and helped identify the key hydrogen bonding interactions that stabilize the transition state and control the stereochemical outcome. DFT can also quantify the energy differences between competing transition states, offering a theoretical basis for the observed enantioselectivities. Comparative theoretical studies have also been conducted on isomers with propane (B168953) backbones to understand their relative stability and reactivity. scirp.org

Molecular Dynamics (MD) Simulations of Ligand-Substrate/Catalyst Interactions

While DFT is effective for studying static structures, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of the catalytic system. MD simulations can model the interactions between the catalyst, substrates, and solvent molecules over time, providing a more realistic depiction of the reaction environment.

In the field of organocatalysis, MD simulations can be used to study the conformational flexibility of the catalyst and the enamine intermediate, as well as the dynamics of substrate binding. nih.gov This information is crucial for understanding how the catalyst recognizes the substrate and orients it for a stereoselective reaction. For instance, MD simulations could be employed to investigate the stability of the hydrogen bond between the hydroxyl group of this compound and the nitroolefin, and how this interaction is affected by the solvent.

Prediction of Stereochemical Outcomes

A primary goal of computational chemistry in organocatalysis is the accurate prediction of a reaction's stereochemical outcome. By calculating the energies of the different diastereomeric transition states, it is often possible to predict which enantiomer or diastereomer of the product will be formed in excess. windows.net

These predictive models are becoming more sophisticated, incorporating not only the steric and electronic effects of the catalyst and substrates but also the influence of the solvent and other reaction conditions. The ability to reliably predict stereochemical outcomes would be a significant advancement in the rational design of new and more efficient asymmetric catalytic reactions. nih.gov

Structure-Activity Relationship (SAR) Studies in Catalysis

Structure-Activity Relationship (SAR) studies are essential for the rational design and optimization of organocatalysts. By systematically modifying the catalyst's structure and evaluating the impact of these changes on its activity and selectivity, researchers can identify the key structural features responsible for its performance. plos.org

For pyrrolidine-based catalysts like this compound, SAR studies have concentrated on modifying both the pyrrolidine ring and the substituent at the C2 position. For example, adding bulky substituents to the nitrogen atom of the pyrrolidine ring can affect the catalyst's solubility and its steric environment.

The nature of the substituent at the C2 position significantly influences the catalyst's stereodirecting capabilities. Increasing the steric bulk of this group generally results in higher enantioselectivities due to enhanced facial discrimination of the enamine intermediate. The presence and nature of the hydroxyl group are also critical, as previously mentioned, because of its ability to form hydrogen bonds.

A study on the Michael addition of cyclohexanone (B45756) to β-nitrostyrene catalyzed by various prolinol and prolinamine derivatives underscored the importance of the hydroxyl group. The results, as shown in the table below, indicate that catalysts with a hydroxyl group typically yield higher enantioselectivities.

| Catalyst | Yield (%) | ee (%) |

| (S)-Prolinol | 96 | 7 |

| (S)-Prolinamine | 95 | 10 |

| (S)-α,α-Diphenylprolinol | 98 | 99 |

| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol | 99 | 99 |

| Data from a study on the Michael addition of cyclohexanone to β-nitrostyrene. |

These SAR studies, often combined with computational modeling, offer a powerful approach for developing new generations of highly efficient and selective organocatalysts.

Chemical Derivatization and Functionalization Strategies of R 2 Pyrrolidin 2 Yl Propan 2 Ol

Synthesis of N-Propionylated Derivatives for Chiral Auxiliary Applications

The chiral nature of (R)-2-(pyrrolidin-2-yl)propan-2-ol makes it a valuable scaffold for the development of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The synthesis of the N-propionylated derivative of (S)-2-(pyrrolidin-2-yl)propan-2-ol has been reported for its application in asymmetric aldol (B89426) and alkylation reactions. rsc.orgresearchgate.net The N-acylation is typically achieved by reacting the parent amino alcohol with propionyl chloride or propionic anhydride (B1165640) in the presence of a base.

In asymmetric aldol reactions, the N-propionylated auxiliary is first converted into an enolate, which then reacts with an aldehyde. rsc.org The stereochemical outcome of the reaction, specifically the ratio of syn to anti diastereomers of the resulting β-hydroxy amide, is influenced by several factors including the enolate geometry, solvent, temperature, and the presence of Lewis acid additives. rsc.orgpharmacy180.comacs.org

Research has shown that for the aldol reaction with benzaldehyde, the diastereoselectivity can be tuned by the choice of Lewis acid. rsc.orgresearchgate.net For instance, the use of SnCl₂ (Tin(II) chloride) as an additive resulted in a preference for the syn aldol product, while Cp₂ZrCl₂ (Zirconocene dichloride) favored the formation of the anti product. rsc.orgresearchgate.net This reversal of selectivity highlights the crucial role of the metal's coordination geometry in the Zimmerman-Traxler transition state model, which dictates the facial selectivity of the reaction. harvard.edu

In asymmetric alkylations, the enolate of the N-propionylated auxiliary reacts with electrophiles like benzyl (B1604629) bromide or n-butyl iodide. researchgate.netresearchgate.net The stereoselectivity is again dependent on reaction conditions, with additives such as LiCl (Lithium chloride) and Cp₂ZrCl₂ enhancing the diastereomeric excess in benzylation reactions. researchgate.net After the reaction, the chiral auxiliary can be cleaved from the product, typically via hydrolysis, to yield the desired chiral molecule, and the auxiliary can potentially be recovered. rsc.org

Development of Analytical Derivatization Reagents for Purity and Configuration Determination

Determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound is crucial in many fields, particularly pharmaceuticals. libretexts.org One common analytical strategy is the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. wikipedia.orgnih.gov

The this compound scaffold is a candidate for the development of novel CDAs due to its inherent chirality and reactive functional groups. To be effective, a CDA must:

Be enantiomerically pure. wikipedia.org

React rapidly and quantitatively with the analyte to avoid kinetic resolution. wikipedia.org

Form stable diastereomeric products.

Contain a chromophore or fluorophore to facilitate detection by UV or fluorescence detectors in HPLC. nih.gov

A hypothetical CDA based on this scaffold could be synthesized by functionalizing the pyrrolidine (B122466) nitrogen with a reporter group, such as a nitroaromatic moiety (e.g., from 4-nitrobenzoyl chloride). This new reagent could then be used to determine the enantiomeric purity of chiral analytes containing a reactive group, such as a primary or secondary amine. The reaction would produce two diastereomeric amides, which could then be separated on a standard reversed-phase HPLC column. The ratio of the peak areas would directly correspond to the enantiomeric ratio of the original analyte. nih.govresearchgate.net

Functionalization for Integration into Larger Molecular Architectures

The chiral 1,2-amino alcohol motif present in this compound is a privileged scaffold in organic synthesis, particularly for the construction of larger, functional molecules like chiral ligands for asymmetric catalysis. nih.govwestlake.edu.cnalfa-chemistry.com The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. The inherent chirality of the scaffold can then influence the stereochemical outcome of reactions catalyzed by this metal complex. alfa-chemistry.com

Functionalization strategies can be employed to modify the steric and electronic properties of the parent molecule, thereby tuning the performance of the resulting catalyst or ligand. rsc.org

N-Functionalization: The pyrrolidine nitrogen can be alkylated or arylated to introduce bulky groups that can create a specific chiral pocket around the metal center, enhancing stereoselectivity. nih.govnih.gov

Ring Functionalization: The pyrrolidine ring itself can be substituted at the C3, C4, or C5 positions. Introducing substituents can alter the ring pucker and the spatial arrangement of the coordinating atoms, which in turn affects catalytic activity and selectivity. acs.org

Side-Chain Modification: The propan-2-ol moiety can be altered. For example, the methyl groups could be replaced with other alkyl or aryl groups to fine-tune steric hindrance.

These functionalized derivatives can be incorporated into various larger architectures, including:

Metal-Organic Frameworks (MOFs): Chiral pyrrolidine derivatives can be used as building blocks to construct chiral MOFs, which have applications in heterogeneous asymmetric catalysis and chiral separations. rsc.org

Organocatalysts: Proline and its derivatives are renowned organocatalysts. The this compound structure can serve as a base for novel proline-derived organocatalysts for reactions like asymmetric aldol or Michael additions. acs.org

Complex Ligands: The amino alcohol can be linked to other molecular fragments, such as phosphines or other heterocycles, to create multidentate ligands for advanced catalytic systems.

The versatility of the this compound scaffold makes it a valuable starting material for developing complex chiral molecules with tailored properties for a wide range of applications in synthesis and materials science. acs.org

Table of Mentioned Chemical Compounds

Advanced Synthetic Applications As a Chiral Building Block

Stereoselective Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of innovative synthetic strategies that employ chiral auxiliaries. While direct examples involving (r)-2-(Pyrrolidin-2-yl)propan-2-ol in the synthesis of specific pharmaceutical intermediates are not extensively documented in publicly available literature, the well-established use of its enantiomer, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, in asymmetric aldol (B89426) and alkylation reactions provides a strong basis for its potential applications nih.gov. These reaction types are fundamental in the construction of chiral molecules that are key intermediates in the synthesis of various drugs.

For instance, the propionylated derivative of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol has been utilized as a chiral auxiliary in asymmetric alkylation reactions. In benzylation reactions, this auxiliary has demonstrated the ability to induce high diastereomeric excess, particularly with the use of additives like lithium chloride (LiCl) and bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂) nih.gov. Similarly, in butylation reactions, high diastereoselectivity was achieved with the aid of LiCl nih.gov. It is therefore highly probable that the (r)-enantiomer would exhibit complementary stereochemical control, affording the opposite enantiomers of the desired products. This would be invaluable in the synthesis of a broader range of pharmaceutical targets.

| Reaction Type | Electrophile | Additive | Diastereomeric Excess (d.e.) with (S)-enantiomer | Predicted Outcome with (r)-enantiomer |

| Benzylation | Benzyl (B1604629) bromide | LiCl | 78% | High d.e. for the opposite enantiomer |

| Benzylation | Benzyl bromide | Cp₂ZrCl₂ | 84% | High d.e. for the opposite enantiomer |

| Butylation | n-Butyl iodide | LiCl | 94% | High d.e. for the opposite enantiomer |

Table 1: Asymmetric Alkylation Reactions Using (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol as a Chiral Auxiliary and Predicted Outcomes for the (r)-enantiomer. nih.gov

The ability to generate enantiomerically enriched building blocks through such alkylation reactions is crucial for the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, antiviral drugs, and central nervous system agents, where specific stereoisomers are required for therapeutic efficacy.

Construction of Complex Polycyclic Systems with Defined Stereochemistry

The stereocontrolled synthesis of complex polycyclic systems, which form the core of many natural products and medicinally important compounds, represents a significant challenge in organic synthesis. Chiral auxiliaries derived from the pyrrolidine (B122466) scaffold are instrumental in guiding the stereochemical course of key bond-forming reactions, such as cycloadditions and tandem cyclizations, to afford intricate three-dimensional architectures with high fidelity.

While specific applications of this compound in the construction of complex polycyclic systems are not explicitly detailed in the available literature, the principles of asymmetric synthesis using chiral pyrrolidine derivatives are well-established. These auxiliaries can be employed to control the diastereoselectivity of intramolecular Diels-Alder reactions, radical cyclizations, and cationic cyclizations, which are powerful methods for constructing polycyclic frameworks.

The tertiary alcohol moiety in this compound can play a crucial role in chelation control, where it coordinates to a Lewis acid, thereby creating a rigid, sterically defined environment that directs the approach of a reactant. This level of organization in the transition state is key to achieving high levels of stereoselectivity.

| Cyclization Strategy | Key Transformation | Role of Chiral Auxiliary | Potential Product Class |

| Intramolecular Diels-Alder | [4+2] Cycloaddition | Diastereoselective formation of cyclic systems | Steroids, Terpenoids |

| Radical Cyclization | 5-exo or 6-exo trig cyclization | Control of newly formed stereocenters | Alkaloids, Lignans |

| Cationic Cyclization | Polyene cyclization | Induction of chirality in polycyclic products | Triterpenes, Steroids |

Table 2: Potential Applications of this compound in the Stereoselective Synthesis of Polycyclic Systems.

The ability to dictate the stereochemistry during the formation of multiple rings is a testament to the power of chiral auxiliaries in synthesizing complex target molecules that would be otherwise difficult to access.

Role in the Synthesis of Chiral Amino Acids and Related Compounds

Chiral non-proteinogenic amino acids are of immense importance in medicinal chemistry and drug discovery, often serving as key components of peptidomimetics, enzyme inhibitors, and other bioactive molecules. The asymmetric synthesis of these valuable compounds frequently relies on the use of chiral auxiliaries to establish the stereochemistry at the α-carbon.

Proline and its derivatives are widely recognized for their effectiveness as chiral auxiliaries and catalysts in the synthesis of α-amino acids. The rigid pyrrolidine ring provides a well-defined chiral environment that can effectively control the stereochemical outcome of enolate alkylation, a common strategy for the synthesis of α-amino acids.

Following the established precedent of other proline-derived auxiliaries, this compound can be N-acylated with a glycine (B1666218) moiety to form a chiral glycine enolate equivalent. The subsequent alkylation of this enolate with various electrophiles would be directed by the chiral auxiliary, leading to the formation of new α-amino acids with high diastereoselectivity. The tertiary alcohol group could further enhance selectivity through chelation with the metal cation of the enolate and the incoming electrophile. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched α-amino acid.

| Electrophile | Expected Diastereoselectivity | Resulting Amino Acid Type |

| Alkyl Halide (e.g., CH₃I) | High | α-Alkyl Amino Acid (e.g., D-Alanine) |

| Benzyl Bromide | High | α-Arylalkyl Amino Acid (e.g., D-Phenylalanine) |

| Allyl Bromide | High | α-Alkenyl Amino Acid |

Table 3: Predicted Application of this compound in the Asymmetric Synthesis of α-Amino Acids via Enolate Alkylation.

This methodology would provide a versatile route to a wide range of non-natural D-amino acids, which are particularly valuable for their increased resistance to enzymatic degradation in biological systems, a desirable property for peptide-based therapeutics.

Future Directions and Research Opportunities

Design of Next-Generation (R)-2-(Pyrrolidin-2-yl)propan-2-ol Derived Catalysts

The development of next-generation catalysts derived from this compound is a pivotal area for future research. The core structure of this catalyst offers multiple sites for modification, allowing for the fine-tuning of its steric and electronic properties to achieve higher efficacy and selectivity in a broader range of reactions.

One promising avenue is the introduction of bulky substituents at the C2 position of the pyrrolidine (B122466) ring. This strategy aims to create a more demanding steric environment around the catalytic site, which can lead to enhanced enantioselectivity in asymmetric transformations where enamine intermediates are formed. beilstein-journals.org The rationale is that a well-designed steric hindrance can more effectively direct the approach of the substrate to the reactive intermediate.

Furthermore, modifications to the hydroxyl group of the propan-2-ol moiety could modulate the catalyst's reactivity and selectivity. For instance, conversion of the hydroxyl group to a silyl (B83357) ether, similar to the highly successful diarylprolinol silyl ether catalysts, could prove beneficial. beilstein-journals.org Another approach involves the synthesis of prolinamide derivatives, which have shown promise in asymmetric aldol (B89426) reactions. mdpi.com The synthesis of novel pyrrolidine-based organocatalysts with varied substituents on the dioxolane moiety has also been explored as a means to modulate reactivity and selectivity. beilstein-journals.org

The creation of bifunctional catalysts by incorporating additional functional groups is another exciting direction. For example, the introduction of a hydrogen-bond donor group could enable the catalyst to activate both the nucleophile (via enamine formation) and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol. nih.gov

The table below outlines potential modifications to the this compound scaffold and their intended effects on catalytic performance.

| Modification Site | Proposed Modification | Intended Effect on Catalysis |

| Pyrrolidine C2 | Introduction of bulky substituents (e.g., aryl, alkyl groups) | Enhanced enantioselectivity through increased steric hindrance. |

| Propan-2-ol -OH | Conversion to silyl ether | Altered electronic properties and solubility, potentially improving catalyst performance. |

| Pyrrolidine Nitrogen | N-alkylation or N-acylation | Modification of the catalyst's electronic and steric environment. |

| Overall Structure | Incorporation of additional functional groups (e.g., hydrogen-bond donors) | Creation of bifunctional catalysts for enhanced reactivity and stereocontrol. |

Exploration of Novel Reaction Manifolds in Asymmetric Synthesis

While this compound and its derivatives have shown utility in established reactions like aldol, Michael, and Mannich-type reactions, a significant area of future research lies in exploring their application in novel reaction manifolds. rsc.org The versatility of the enamine and iminium ion intermediates generated from this catalyst opens the door to a wide array of asymmetric transformations.

Future investigations could focus on cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct complex cyclic systems with high stereocontrol. The unique chiral environment provided by the catalyst could effectively dictate the facial selectivity of these reactions.

Another promising area is the asymmetric functionalization of C-H bonds. The development of catalytic systems based on this compound for the direct and enantioselective α-alkylation or α-amination of carbonyl compounds would be a significant advancement. rsc.org This would provide a more atom-economical and efficient route to valuable chiral building blocks.

Furthermore, the application of these catalysts in cascade or tandem reactions, where multiple bonds are formed in a single operation, is a highly attractive prospect. Such processes offer increased efficiency and reduce waste by minimizing the number of purification steps. The design of this compound derivatives that can orchestrate these complex transformations with high fidelity is a key challenge for the future.

The table below summarizes potential novel reaction manifolds for this compound-derived catalysts.

| Reaction Type | Potential Application | Expected Outcome |

| Asymmetric Cycloadditions | Synthesis of chiral carbocycles and heterocycles | High diastereo- and enantioselectivity in the formation of complex ring systems. |

| Asymmetric C-H Functionalization | Direct α-alkylation/amination of carbonyls | Atom-economical synthesis of valuable chiral synthons. |

| Cascade/Tandem Reactions | Multi-bond forming sequences | Efficient construction of complex molecular architectures with high stereocontrol. |

| Asymmetric Epoxidation | Synthesis of chiral epoxides from α,β-unsaturated aldehydes | Access to versatile chiral building blocks for further synthetic transformations. mdpi.com |

Integration with Sustainable Chemistry Principles and Flow Synthesis

The integration of this compound-based catalysis with the principles of sustainable and green chemistry is a critical future direction. mdpi.com This involves the use of environmentally benign solvents, catalyst recyclability, and the adoption of continuous-flow technologies.

The use of green solvents, such as water or bio-based solvents, is another important aspect of sustainable chemistry. mdpi.comresearchgate.net While proline itself has some solubility in water, the development of this compound derivatives that are effective in these media would be a significant step forward. mdpi.com

Continuous-flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme-connect.de The development of packed-bed reactors containing immobilized this compound catalysts for use in flow systems is a major research opportunity. beilstein-journals.org This would enable the continuous production of chiral molecules with high efficiency and minimal waste.

The following table highlights key strategies for integrating this compound catalysis with sustainable chemistry.

| Sustainability Strategy | Implementation | Advantages |

| Catalyst Immobilization | Covalent or non-covalent attachment to solid supports (polymers, silica) | Easy separation, recyclability, reduced catalyst waste. cjcatal.comrsc.org |

| Green Solvents | Use of water, bio-based solvents, or solvent-free conditions | Reduced environmental impact, improved process safety. mdpi.comresearchgate.net |

| Flow Chemistry | Employment of packed-bed reactors with immobilized catalysts | Enhanced efficiency, safety, and scalability; continuous production. thieme-connect.debeilstein-journals.org |

Advanced Spectroscopic and In Situ Mechanistic Characterization for Deeper Understanding

A fundamental understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. Future research should focus on employing advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) spectroscopy, to probe the intermediates and transition states in this compound-catalyzed reactions. acs.orguni-regensburg.de

In situ NMR studies can provide real-time information on the formation and consumption of key species, such as enamines and iminium ions, allowing for a detailed kinetic and mechanistic analysis. acs.org The detection and characterization of elusive intermediates can shed light on the factors that govern stereoselectivity and reactivity. uni-regensburg.de For instance, NMR exchange spectroscopy (EXSY) has been used to observe enamine formation directly from oxazolidinones in proline-catalyzed reactions. uni-regensburg.de

Computational studies, in conjunction with experimental data, can also provide valuable insights into the reaction mechanism. Density Functional Theory (DFT) calculations can be used to model the transition states and predict the stereochemical outcomes of reactions, guiding the design of new catalysts with improved performance.

A deeper mechanistic understanding will enable researchers to move beyond a trial-and-error approach to catalyst development and towards a more rational and predictive design of next-generation this compound-derived catalysts.

The table below lists advanced characterization techniques and their potential contributions to understanding the catalytic mechanism.

| Technique | Application | Information Gained |

| In Situ NMR Spectroscopy | Real-time monitoring of reactions | Identification and quantification of intermediates, kinetic data, mechanistic pathways. acs.org |

| NMR Exchange Spectroscopy (EXSY) | Probing dynamic processes | Observation of the formation of transient species like enamines. uni-regensburg.de |

| Density Functional Theory (DFT) | Computational modeling of reaction pathways | Prediction of transition state structures, energies, and stereochemical outcomes. |

| X-ray Crystallography | Structural analysis of catalyst-substrate complexes | Elucidation of the three-dimensional structure of key intermediates. |

Q & A

Basic Research Questions

Q. What safety protocols and protective equipment are recommended for handling (R)-2-(Pyrrolidin-2-yl)propan-2-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (nitrile or neoprene) and full-body protective clothing to prevent skin contact. Use P95 (US) or P1 (EU) respirators for minor exposures; for higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators .

- Handling and Waste Disposal : Avoid drainage system contamination. Segregate waste and transfer it to certified hazardous waste disposal services. Decontaminate gloves using proper removal techniques (e.g., avoiding external surface contact) .

- Emergency Measures : In case of inhalation, move to fresh air and administer artificial respiration if necessary. For skin contact, wash thoroughly with water and consult a physician .

Q. How can researchers characterize the enantiomeric purity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare and NMR chemical shifts with reference data. For example, (R)-1-((S)-piperidin-2-yl)propan-2-ol exhibits distinct shifts at δ 1.2–1.4 ppm () for stereosensitive methyl groups. Use chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers .